Chemical structure and properties of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid
Chemical structure and properties of (Thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid
An In-depth Technical Guide to the (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid Scaffold
Executive Summary
The thiazolidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of a particularly versatile member of this family: (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, commonly known as rhodanine-3-acetic acid. This scaffold serves as a foundational building block for a diverse range of derivatives exhibiting potent biological activities, including antifungal, anticancer, antibacterial, and antidiabetic properties.[2][3] We will delve into the core chemical structure, synthetic methodologies with a focus on derivatization, key biological activities supported by mechanistic insights, and structure-activity relationships that guide modern drug discovery efforts.
Part 1: Core Chemical Structure and Physicochemical Properties
The foundational molecule, rhodanine-3-acetic acid, is a heterocyclic compound featuring a thiazolidine ring substituted with key functional groups that dictate its chemical reactivity and biological interactions.
Systematic IUPAC Name: (4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid[4][5] Common Name: Rhodanine-3-acetic acid CAS Number: 5718-83-2[4][6]
The structure is characterized by:
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A five-membered thiazolidine ring containing sulfur and nitrogen heteroatoms.
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A carbonyl group (ketone) at the 4-position.
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A thiocarbonyl group (thione) at the 2-position.
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An acetic acid moiety attached to the ring's nitrogen atom at the 3-position.
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An active methylene group at the 5-position, which is the primary site for chemical modification.
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Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the rhodanine-3-acetic acid core.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₃S₂ | [6][7] |
| Molecular Weight | 191.23 g/mol | [5][7] |
| Appearance | Pale yellow crystalline powder | [6] |
| Melting Point | 145-148 °C | [7][] |
| Solubility | Soluble in methanol (25 mg/mL) | [7] |
| SMILES String | OC(=O)CN1C(=O)CSC1=S | [6][7] |
| InChI Key | JGRMXPSUZIYDRR-UHFFFAOYSA-N | [7] |
Part 2: Synthesis and Derivatization
The therapeutic potential of the rhodanine-3-acetic acid scaffold is primarily unlocked through derivatization at its active methylene C5 position. The Knoevenagel condensation is the cornerstone reaction for this purpose.
Expert Insight: The Rationale Behind Knoevenagel Condensation
The choice of the Knoevenagel condensation is dictated by the chemical nature of the rhodanine core. The protons on the methylene group at the C5 position are particularly acidic. This heightened acidity is due to the electron-withdrawing effects of the two adjacent carbonyl and thiocarbonyl groups, which stabilize the resulting carbanion intermediate. This makes the C5 position an excellent nucleophile, primed to attack the electrophilic carbon of an aldehyde's carbonyl group. This reaction is highly efficient and versatile, allowing for the introduction of a vast array of aromatic and heterocyclic aldehydes to generate diverse libraries of 5-ylidene derivatives for biological screening. The resulting exocyclic double bond typically forms as the more thermodynamically stable Z-isomer.[2]
Experimental Protocol: Synthesis of a 5-Arylalkylidene Rhodanine-3-Acetic Acid Derivative
This protocol provides a representative methodology for the synthesis of a 5-substituted derivative via Knoevenagel condensation.
Objective: To synthesize [(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid.[2]
Materials:
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Rhodanine-3-acetic acid (1 equivalent)
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Benzaldehyde (1 equivalent)
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Anhydrous sodium acetate (3 equivalents)
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Glacial acetic acid (solvent)
Procedure:
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A mixture of rhodanine-3-acetic acid, benzaldehyde, and anhydrous sodium acetate is prepared in glacial acetic acid.
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The reaction mixture is heated under reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
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The resulting precipitate is collected by vacuum filtration.
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The crude product is washed thoroughly with water to remove any residual acetic acid and salts.
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The solid is then recrystallized from an appropriate solvent (e.g., acetic acid or an ethanol/DMF mixture) to yield the pure product as a yellow crystalline solid.[2]
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The final structure and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.[2]
Synthesis Workflow Diagram
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Part 3: Biological Activities and Mechanisms of Action
Derivatives of rhodanine-3-acetic acid have been investigated for a wide spectrum of pharmacological activities.[9][10][11]
Antifungal Activity: Inhibition of Protein Mannosyl Transferase 1 (PMT1)
A significant breakthrough in antifungal research was the discovery that rhodanine-3-acetic acid derivatives act as potent inhibitors of fungal protein mannosyl transferase 1 (PMT1).[12] PMT1 is an enzyme crucial for the O-mannosylation of proteins in fungi like Candida albicans. This post-translational modification is vital for cell wall integrity, adhesion, and virulence.
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Mechanism: By inhibiting PMT1, these compounds disrupt the proper glycosylation of cell wall proteins, leading to morphological changes and compromising the structural integrity of the fungus.[2][12]
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Potency: Several derivatives have demonstrated inhibitory activity against C. albicans PMT1 with IC₅₀ values in the low micromolar and even sub-micromolar range (0.2-0.5 µM).[3][12]
Anticancer Activity: Disruption of Microtubule Dynamics
Certain amide-functionalized derivatives of rhodanine-3-acetic acid have emerged as promising anticancer agents.[13]
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Mechanism: These compounds function as microtubule-modulating agents. They interact with tubulin, the protein subunit of microtubules, inhibiting its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[13]
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Screening: These derivatives have shown significant antiproliferative activity against various human cancer cell lines, including lung adenocarcinoma (A549), prostate cancer (PC-3), and hepatocellular carcinoma (HepG2).[13]
Antibacterial Activity
The scaffold has demonstrated notable efficacy against Gram-positive bacteria, including clinically relevant multidrug-resistant strains.[3]
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Target: The antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly significant. Some derivatives show minimum inhibitory concentrations (MIC) that are considerably lower than standard antibiotics like penicillin G and ciprofloxacin.[3]
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Spectrum: While highly active against Gram-positive bacteria, most derivatives show limited activity against Gram-negative bacteria.[3]
Contextual Activity: Thiazolidine Core in Antidiabetic Agents
While rhodanine-3-acetic acid itself is not a primary antidiabetic agent, the broader thiazolidine ring system is the defining feature of the "glitazone" class of drugs used to treat type 2 diabetes.[14][15] Understanding this mechanism provides critical context for the scaffold's versatility.
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Mechanism of Glitazones: Thiazolidinediones (TZDs) like Pioglitazone are selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[14][16] Activation of PPARγ alters the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in adipose tissue, muscle, and the liver.[16][17]
PPARγ Activation Pathway
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Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of rhodanine-3-acetic acid derivatives is profoundly influenced by the nature of the substituent at the 5-position.
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Lipophilicity and Potency: The introduction of various aryl groups via the Knoevenagel condensation allows for fine-tuning of the molecule's lipophilicity, which is critical for cell membrane penetration and interaction with protein targets.
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Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring attached at the C5-ylidene position can significantly alter the electronic distribution of the entire molecule, impacting its binding affinity to target enzymes or receptors.
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The Acetic Acid Moiety: The carboxylic acid group at the N3 position is a key feature. It can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for binding within the active sites of target proteins. Its acidic nature also influences the compound's overall solubility and pharmacokinetic profile.
Conclusion and Future Directions
(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid, or rhodanine-3-acetic acid, stands out as a remarkably versatile and privileged scaffold in modern medicinal chemistry. Its straightforward and efficient derivatization, primarily through Knoevenagel condensation, provides access to a vast chemical space of compounds with potent and diverse biological activities. The demonstrated efficacy of its derivatives as antifungal, anticancer, and antibacterial agents underscores its continued relevance in the search for novel therapeutics.
Future research should focus on exploring novel substitutions at the C5 position to enhance target specificity and potency, while also investigating modifications to the core rhodanine ring to optimize pharmacokinetic properties and reduce potential off-target effects. The continued exploration of this "wonder nucleus" promises to yield next-generation drug candidates to address pressing global health challenges.[18]
References
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- Krátký, M., Stolaříková, J., & Vinšová, J. (2011). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 16(9), 7424-7443.
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- Wang, L., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
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- Haval, K. P., & Baseer, M. A. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. E-Journal of Chemistry, 8(3), 1339-1346.
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- U.S. Environmental Protection Agency. (2023). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Substance Details - SRS.
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